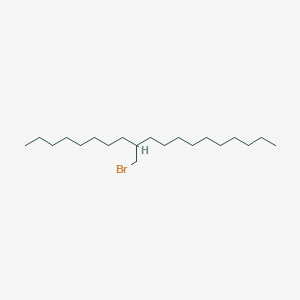

9-(Bromomethyl)nonadecane

Description

Properties

IUPAC Name |

9-(bromomethyl)nonadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H41Br/c1-3-5-7-9-11-12-14-16-18-20(19-21)17-15-13-10-8-6-4-2/h20H,3-19H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSQSDBVMLJNZKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(CCCCCCCC)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H41Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69620-20-8 | |

| Record name | 9-(Bromomethyl)nonadecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

9-(Bromomethyl)nonadecane: A Technical Guide

CAS Number: 69620-20-8

This technical guide provides a comprehensive overview of 9-(Bromomethyl)nonadecane, a branched-chain alkyl bromide. The information is intended for researchers, scientists, and professionals in the fields of materials science and organic synthesis. While the initial scope of this document included applications in drug development, extensive research has revealed no significant data in this area. Therefore, this guide focuses on the compound's well-documented properties and applications in organic electronics.

Physicochemical Properties

This compound is a colorless to pale yellow oily liquid at room temperature.[1][2] Its key physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 69620-20-8 | [1] |

| Molecular Formula | C20H41Br | [1] |

| Molecular Weight | 361.44 g/mol | [1] |

| Melting Point | -5 °C | [2] |

| Boiling Point | 195 °C at 0.4 mmHg | [1][2] |

| Density | 0.971 ± 0.06 g/cm³ (Predicted) | [1][2] |

| Refractive Index | 1.4620 to 1.4660 | [1][2] |

| Solubility | Soluble in Chloroform, slightly soluble in Ethyl Acetate (B1210297).[1][2] | |

| InChI Key | XSQSDBVMLJNZKU-UHFFFAOYSA-N | [3] |

| SMILES | CCCCCCCCC(CBr)CCCCCCCCCC | [2] |

Synthesis and Purification

The primary synthetic route to this compound involves the bromination of 2-octyldodecan-1-ol.

Experimental Protocol: Synthesis from 2-octyldodecan-1-ol

A common method for the synthesis of this compound is the Appel reaction, which utilizes triphenylphosphine (B44618) and a bromine source, such as carbon tetrabromide or N-Bromosuccinimide.

Materials:

-

2-octyldodecan-1-ol

-

Triphenylphosphine (PPh3)

-

N-Bromosuccinimide (NBS)

-

Dichloromethane (CH2Cl2), anhydrous

-

Silica (B1680970) gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-octyldodecan-1-ol and triphenylphosphine in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add N-Bromosuccinimide portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC).

-

Quench the reaction by adding water.

-

Extract the product with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Applications in Organic Electronics

The primary application of this compound is as a synthetic intermediate for the introduction of branched alkyl side chains onto conjugated polymer backbones.[1][2] This structural modification is crucial for the development of high-performance organic electronic materials.

The long, branched alkyl group imparts several beneficial properties:

-

Increased Solubility: The non-polar, bulky side chain enhances the solubility of the resulting conjugated polymers in common organic solvents. This is essential for solution-based processing techniques like spin-coating and printing, which are vital for manufacturing large-area and flexible electronic devices.[4]

-

Improved Film Morphology: The branched alkyl chains influence the solid-state packing of the polymer chains, promoting favorable π-π stacking and the formation of ordered microstructures. This enhanced organization facilitates efficient charge transport, leading to higher charge carrier mobilities in devices such as organic field-effect transistors (OFETs).[4]

The synthesis of these functionalized polymers typically involves the reaction of this compound with a nucleophilic site on the monomer or polymer backbone.

Safety and Handling

This compound is classified as a hazardous substance. It is crucial to handle this chemical with appropriate safety precautions in a well-ventilated area.

Hazard Statements:

-

H315: Causes skin irritation.[5]

-

H319: Causes serious eye irritation.[5]

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

-

P302+P352: IF ON SKIN: Wash with plenty of water.[5]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.[5][6]

Drug Development Applications: An Evidence Gap

Despite a thorough review of scientific literature, no significant research or data has been found to support the use of this compound in drug development. There are no published studies detailing its biological activity, mechanism of action, or its involvement in any signaling pathways. While long-chain alkyl halides are a broad class of compounds with diverse chemical reactivity, the specific properties and applications of this compound appear to be confined to the field of materials science at present. Researchers in drug discovery and development should be aware of this evidence gap.

References

An In-depth Technical Guide to 9-(Bromomethyl)nonadecane: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of 9-(Bromomethyl)nonadecane. This long-chain aliphatic bromide is a versatile chemical intermediate, primarily utilized as an alkylating agent in the synthesis of complex organic molecules. Its utility in materials science, particularly in the development of conjugated polymers, is well-documented. While its direct application in drug development is not extensively reported, its role as a lipophilic alkylating agent suggests potential for modifying the properties of bioactive molecules. This guide consolidates available data on its characteristics, provides a detailed experimental protocol for its synthesis, and explores its current and potential applications, with a focus on providing researchers and drug development professionals with a thorough understanding of this compound.

Chemical and Physical Properties

This compound is a colorless to pale yellow oily liquid at room temperature.[1][2] Its chemical structure features a C20 branched alkyl chain with a primary bromide. This structure imparts significant lipophilicity to the molecule.

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| Synonyms | 1-Bromo-2-octyldodecane, 2-Octyldodecyl bromide | [3][4] |

| CAS Number | 69620-20-8 | [3] |

| Molecular Formula | C20H41Br | [3][4] |

| Molecular Weight | 361.44 g/mol | [3][4] |

| Canonical SMILES | CCCCCCCCCCC(CCCCCCCC)CBr | [3] |

| InChI | InChI=1S/C20H41Br/c1-3-5-7-9-11-12-14-16-18-20(19-21)17-15-13-10-8-6-4-2/h20H,3-19H2,1-2H3 | [3] |

| InChIKey | XSQSDBVMLJNZKU-UHFFFAOYSA-N | [3] |

Table 2: Physical and Spectroscopic Properties

| Property | Value | Source(s) |

| Melting Point | -5 °C | [2] |

| Boiling Point | 195 °C at 0.4 mmHg | [2] |

| Density | 0.971 ± 0.06 g/cm³ (Predicted) | [2] |

| Refractive Index | 1.4620 to 1.4660 | [2] |

| Solubility | Chloroform, Ethyl Acetate (Slightly) | [2] |

| Appearance | Colourless to Pale Yellow Oil | [2] |

| ¹H NMR | Spectrum available | [1] |

| ¹³C NMR | Data available | [5] |

| Mass Spectrometry | Data available | [1] |

Note: While the availability of spectroscopic data is indicated, specific spectral data with peak assignments are not publicly available in the searched resources. Researchers are advised to acquire their own analytical data upon synthesis or purchase.

Synthesis of this compound

The most commonly cited method for the synthesis of this compound is the bromination of the corresponding alcohol, 2-octyldodecan-1-ol.[6] This reaction is typically achieved using a combination of triphenylphosphine (B44618) and a bromine source like N-bromosuccinimide (NBS) in an aprotic solvent.

Experimental Protocol: Synthesis from 2-Octyldodecan-1-ol

This protocol is based on the general principles of the Appel reaction for the conversion of alcohols to alkyl bromides.

Materials:

-

2-Octyldodecan-1-ol

-

Triphenylphosphine (PPh₃)

-

N-Bromosuccinimide (NBS)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-octyldodecan-1-ol (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add N-bromosuccinimide (1.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Wash the combined organic layers sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel using hexane as the eluent to afford pure this compound.

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Applications

This compound's primary reactivity stems from the presence of the bromomethyl group, making it an effective alkylating agent in nucleophilic substitution reactions. The long, branched alkyl chain provides significant steric hindrance and enhances solubility in nonpolar organic solvents.

Alkylation Reactions

As a primary alkyl bromide, this compound readily undergoes Sₙ2 reactions with a variety of nucleophiles.

-

N-Alkylation: It can be used to alkylate primary and secondary amines to introduce the bulky and lipophilic 2-octyldodecyl group.[7][8] This can be a useful strategy in medicinal chemistry to modify the pharmacokinetic properties of a drug candidate, such as increasing its membrane permeability or altering its metabolic profile. However, over-alkylation to form tertiary amines and quaternary ammonium (B1175870) salts is a common side reaction and requires careful control of reaction conditions.[9]

-

O-Alkylation: Phenols and alcohols can be O-alkylated with this compound under basic conditions to form the corresponding ethers.[10][11] This is another method to increase the lipophilicity of a molecule.

References

- 1. This compound(69620-20-8) 1H NMR [m.chemicalbook.com]

- 2. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 3. This compound | C20H41Br | CID 23148745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 69620-20-8 [chemicalbook.com]

- 5. Efficient and Easily Recyclable Catalyst for the Alkylation Reaction of Phenol and tert-Butyl Alcohol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lookchem.com [lookchem.com]

- 7. youtube.com [youtube.com]

- 8. google.com [google.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. US2470902A - Alkylation of phenols - Google Patents [patents.google.com]

- 11. US2477091A - Alkylation of phenols - Google Patents [patents.google.com]

Technical Guide: Molecular Weight of 9-(Bromomethyl)nonadecane

Audience: Researchers, scientists, and drug development professionals.

Introduction

9-(Bromomethyl)nonadecane is a halogenated hydrocarbon with significant applications in organic synthesis.[1][2][3] Its utility often lies in its role as an intermediate for creating more complex molecules, particularly in the development of conjugated polymers for electrochromic and photovoltaic applications.[1][2][3] A precise understanding of its molecular weight is fundamental for stoichiometric calculations in reaction chemistry, analytical characterization, and material science. This document provides a detailed breakdown of the molecular weight determination for this compound.

Core Data: Molecular Formula and Weight

The essential physicochemical properties of this compound are rooted in its elemental composition. The accepted molecular formula for this compound is C₂₀H₄₁Br.[1][3][4] Based on this formula, the molecular weight is approximately 361.4 g/mol .[4] Different sources may report slightly varied weights, such as 361.44 g/mol or 361.45 g/mol , due to rounding of atomic mass values.[1][2][3]

Experimental Protocol: Molecular Weight Calculation

The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms. This protocol outlines the standardized procedure for calculating the molecular weight of this compound from its molecular formula.

Methodology:

-

Identify the Molecular Formula: The first step is to ascertain the correct molecular formula, which is C₂₀H₄₁Br.[1][3][4] This indicates the molecule contains 20 carbon atoms, 41 hydrogen atoms, and 1 bromine atom.

-

Obtain Standard Atomic Weights: Utilize the standard atomic weights for each element as established by the International Union of Pure and Applied Chemistry (IUPAC). The atomic mass of an element is a weighted average of its naturally occurring isotopes.[5][6]

-

Calculate Total Mass for Each Element: Multiply the number of atoms of each element by its standard atomic weight.

-

Total Mass of Carbon = 20 atoms × 12.011 amu/atom

-

Total Mass of Hydrogen = 41 atoms × 1.008 amu/atom

-

Total Mass of Bromine = 1 atom × 79.904 amu/atom

-

-

Sum the Elemental Masses: Add the total masses of each element to arrive at the final molecular weight. The unit, atomic mass units (amu), is numerically equivalent to grams per mole ( g/mol ) for macroscopic quantities.

Data Presentation: Summary of Atomic Contributions

The following table summarizes the quantitative data used in the molecular weight calculation for this compound.

| Element | Symbol | Atomic Count | Standard Atomic Weight (amu) | Total Contribution to Molecular Weight (amu) |

| Carbon | C | 20 | 12.011[7][14] | 240.22 |

| Hydrogen | H | 41 | 1.008[8][9][15] | 41.328 |

| Bromine | Br | 1 | 79.904[12][16][17] | 79.904 |

| Total | C₂₀H₄₁Br | 62 | 361.452 |

Visualization of Calculation Workflow

The logical process for determining the molecular weight is depicted in the following diagram. It illustrates the dependence of the final value on the compound's elemental formula and the standard atomic weights of its components.

Caption: Workflow for calculating the molecular weight of this compound.

References

- 1. This compound CAS#: 69620-20-8 [m.chemicalbook.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound | 69620-20-8 [chemicalbook.com]

- 4. This compound | C20H41Br | CID 23148745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. westfield.ma.edu [westfield.ma.edu]

- 6. LabXchange [labxchange.org]

- 7. #6 - Carbon - C [hobart.k12.in.us]

- 8. Hydrogen - Wikipedia [en.wikipedia.org]

- 9. #1 - Hydrogen - H [hobart.k12.in.us]

- 10. quora.com [quora.com]

- 11. What is the atomic mass in hydrogen class 11 chemistry CBSE [vedantu.com]

- 12. Bromine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 13. #35 - Bromine - Br [hobart.k12.in.us]

- 14. Carbon - Wikipedia [en.wikipedia.org]

- 15. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 16. Bromine - Wikipedia [en.wikipedia.org]

- 17. Atomic Weight of Bromine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

Synthesis of 9-(Bromomethyl)nonadecane from 2-Octyldodecan-1-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 9-(bromomethyl)nonadecane from its precursor, 2-octyldodecan-1-ol. This conversion is a crucial step in the synthesis of various organic molecules, particularly in the development of advanced materials and pharmaceuticals where the introduction of a bulky, branched alkyl group is desired.[1] This document details the chemical properties of the involved compounds, a step-by-step experimental protocol, and the underlying reaction mechanism.

Compound Characterization

A summary of the key physical and chemical properties of the reactant and the product is provided below for easy reference.

Table 1: Physicochemical Properties of Reactant and Product

| Property | 2-Octyldodecan-1-ol | This compound |

| Synonyms | 2-Octyldodecanol, Isofol 20 | 1-Bromo-2-octyldodecane, 2-Octyldodecyl bromide |

| CAS Number | 5333-42-6 | 69620-20-8 |

| Molecular Formula | C₂₀H₄₂O | C₂₀H₄₁Br |

| Molecular Weight | 298.55 g/mol [2][3] | 361.44 g/mol [4] |

| Appearance | Clear, colorless to yellowish oily liquid[2][5] | Colorless to pale yellow oil[6] |

| Boiling Point | 234-238 °C @ 33 mmHg[2] | 195 °C @ 0.4 mmHg[4][6] |

| Density | 0.838 g/mL at 25 °C[2] | 0.971 ± 0.06 g/cm³ (Predicted)[6] |

| Melting Point | -1 to 1 °C[2] | -5 °C[6] |

| Solubility | Practically insoluble in water; miscible with ethanol. | Soluble in Chloroform, Ethyl Acetate (Slightly).[6] |

Synthesis Protocol

The synthesis of this compound from 2-octyldodecan-1-ol can be effectively achieved through a substitution reaction.[7] A common and efficient method is the Appel reaction, which utilizes triphenylphosphine (B44618) and a bromine source to convert primary alcohols to alkyl bromides under mild conditions. The following protocol is based on a reported procedure with a high yield.

2.1. Reaction Scheme

Caption: Reaction scheme for the synthesis of this compound.

2.2. Experimental Procedure

The following protocol details the synthesis of this compound, referred to as 2-octyldodecyl bromide (M1) in the source literature, with a reported yield of 93.9%.[8]

Table 2: Reagents and Materials

| Reagent/Material | Molecular Formula | Amount | Molar Equivalent |

| 2-Octyl-1-dodecanol | C₂₀H₄₂O | 4.0 g (13.40 mmol) | 1.0 |

| Triphenylphosphine | C₁₈H₁₅P | 5.09 g (19.42 mmol) | 1.45 |

| Bromine | Br₂ | 2.58 mL (50.9 mmol) | 3.8 |

| Tetrahydrofuran (THF) | C₄H₈O | 175 mL | - |

| Methanol (B129727) | CH₄O | 5 mL | - |

| Hexane (B92381) | C₆H₁₄ | As needed for purification | - |

| Silica (B1680970) Gel | SiO₂ | As needed for column chromatography | - |

Procedure:

-

A mixture of 2-octyl-1-dodecanol (4.0 g, 13.40 mmol) and triphenylphosphine (5.09 g, 19.42 mmol) is dissolved in 175 mL of THF under ambient conditions in a suitable reaction flask.[8]

-

Bromine (2.58 mL, 50.9 mmol) is added slowly to this mixture.[8]

-

The resulting reaction solution is stirred at room temperature for 3 hours.[8]

-

After 3 hours, 5 mL of methanol is added to quench the reaction.[8]

-

The solvent is removed using a rotary evaporator.[8]

-

The residue is suspended in hexane, and the insoluble triphenylphosphine oxide byproduct is removed by gravity filtration.[8]

-

The resulting filtrate is concentrated on a rotary evaporator to yield a crude oil.[8]

-

The crude product is purified by column chromatography on silica gel using hexane as the eluent to give the pure product as a colorless oil.[8]

Yield: 4.54 g (93.9%).[8]

Reaction Mechanism and Experimental Workflow

The conversion of 2-octyldodecan-1-ol to this compound using triphenylphosphine and bromine proceeds via an Appel-type reaction mechanism. This reaction involves the formation of a phosphonium (B103445) salt intermediate, followed by an Sₙ2 nucleophilic substitution.

Caption: Mechanism of the Appel-type bromination of 2-octyldodecan-1-ol.

The experimental workflow can be visualized as a series of sequential steps from reaction setup to product purification.

Caption: Step-by-step workflow for the synthesis and purification.

Product Characterization Data

Characterization of the final product is essential to confirm its identity and purity.

Table 3: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 3.44 (d, J = 4.8 Hz, 2H), 1.58 (m, 1H), 1.27 (m, 32H), 0.88 (t, J = 7.6 Hz, 6H)[8] |

| ¹³C NMR | Data not available in the searched sources. |

| Mass Spectrometry | Data not available in the searched sources. |

| IR Spectroscopy | Data not available in the searched sources. |

Safety Considerations

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.

-

2-Octyldodecan-1-ol: May cause skin and eye irritation.

-

Triphenylphosphine: Harmful if swallowed. Causes skin and serious eye irritation. May cause an allergic skin reaction.

-

Bromine: Fatal if inhaled. Causes severe skin burns and eye damage. Very toxic to aquatic life.

-

This compound: Causes skin irritation and serious eye irritation.[4]

-

Tetrahydrofuran (THF): Highly flammable liquid and vapor. May form explosive peroxides. Causes serious eye irritation. May cause respiratory irritation.

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

This guide provides a detailed protocol and relevant data for the synthesis of this compound. Researchers should always consult original literature and safety data sheets (SDS) before conducting any chemical synthesis.

References

- 1. This compound | 69620-20-8 [chemicalbook.com]

- 2. lookchem.com [lookchem.com]

- 3. 1-Dodecanol, 2-octyl- [webbook.nist.gov]

- 4. This compound | C20H41Br | CID 23148745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Octyldodecanol - Wikipedia [en.wikipedia.org]

- 6. This compound CAS#: 69620-20-8 [m.chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

- 8. rsc.org [rsc.org]

An In-depth Technical Guide to 9-(Bromomethyl)nonadecane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 9-(Bromomethyl)nonadecane, a key intermediate in organic synthesis. The information is curated for professionals in research and development, with a focus on its chemical properties, synthesis, and potential applications.

Chemical Identity and Properties

This compound is a branched alkyl bromide. Its structure features a C20 carbon chain, making it a valuable reagent for introducing long, branched alkyl groups to enhance solubility in nonpolar solvents.

IUPAC Name: this compound[1][2]

Synonyms: 1-Bromo-2-octyldodecane, 2-octyldodecyl bromide[1][3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₀H₄₁Br | [1][3][5][6] |

| Molecular Weight | 361.45 g/mol | [1][3][4][5][6][7] |

| CAS Number | 69620-20-8 | [1][3][5][6][7] |

| Appearance | Colorless to Pale Yellow/Red to Green Liquid/Oil | [2][6][7] |

| Melting Point | -5 °C | [3][5][6] |

| Boiling Point | 195 °C at 0.4 mmHg | [3][5][6][7] |

| Density | 0.971 ± 0.06 g/cm³ (Predicted) | [3][5][6] |

| Refractive Index | 1.4620 to 1.4660 | [3][5][6] |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate | [3][6] |

| Storage Temperature | Refrigerator or Room Temperature (cool, dark place <15°C) | [3][5][6][7] |

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the bromination of the corresponding alcohol, 2-octyldodecan-1-ol.

Experimental Protocol: Bromination of 2-octyldodecan-1-ol

This protocol is based on a method yielding up to 99% of the final product.[3]

Materials:

-

2-octyldodecan-1-ol

-

N-Bromosuccinimide (NBS)

-

Triphenylphosphine (B44618) (PPh₃)

Procedure:

-

Dissolve 2-octyldodecan-1-ol in dichloromethane in a round-bottom flask.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add N-Bromosuccinimide and triphenylphosphine to the cooled solution.

-

Allow the reaction mixture to slowly warm to 20 °C while stirring.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and purify the crude product using column chromatography to obtain this compound.

Below is a workflow diagram illustrating this synthetic pathway.

Applications in Research and Development

This compound is primarily utilized as a building block in organic synthesis. Its long, branched alkyl chain is instrumental in modifying the properties of target molecules.

Use in Polymer Chemistry:

A significant application of this compound is in the synthesis of donor-acceptor type conjugated polymers.[3][5][6] The introduction of the 2-octyldodecyl group via this compound can enhance the solubility of these polymers, which is crucial for their processing and application in:

-

Electrochromic devices: Materials that change color in response to an electrical voltage.

The logical flow for its application in polymer synthesis is depicted below.

While direct applications in drug development are not widely documented, its role as a lipophilic side-chain precursor could be explored in medicinal chemistry to enhance the pharmacokinetic properties of drug candidates.

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as follows:

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1] It may also cause respiratory irritation (H335) and be harmful if swallowed (H302).[2]

-

Precautionary Statements: P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313.[1]

Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses), should be strictly followed when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

References

- 1. This compound | C20H41Br | CID 23148745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 69620-20-8 [sigmaaldrich.com]

- 3. lookchem.com [lookchem.com]

- 4. labsolu.ca [labsolu.ca]

- 5. This compound | 69620-20-8 [chemicalbook.com]

- 6. This compound CAS#: 69620-20-8 [m.chemicalbook.com]

- 7. This compound | 69620-20-8 | TCI AMERICA [tcichemicals.com]

Spectroscopic data for 9-(Bromomethyl)nonadecane (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 9-(Bromomethyl)nonadecane, a long-chain alkyl bromide. Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), alongside detailed experimental protocols relevant for the characterization of similar molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

| a | 3.3 - 3.5 | Doublet | 2H |

| b | 1.6 - 1.8 | Multiplet | 1H |

| c | 1.2 - 1.4 | Multiplet | 32H |

| d | 0.8 - 0.9 | Triplet | 6H |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C1' (CH₂Br) | 35 - 40 |

| C9 | 40 - 45 |

| C8, C10 | 32 - 36 |

| Bulk CH₂ | 29 - 30 |

| CH₂ adjacent to terminal CH₃ | 22 - 23 |

| Terminal CH₃ | 14 |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2955 - 2920 | Strong | C-H (alkane) stretching |

| 2855 - 2850 | Strong | C-H (alkane) stretching |

| 1470 - 1460 | Medium | C-H (alkane) bending |

| 725 - 715 | Medium | C-H (alkane) rocking |

| 650 - 550 | Medium to Strong | C-Br stretching |

Mass Spectrometry (MS)

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Notes |

| 360/362 | [C₂₀H₄₁Br]⁺ | Molecular ion peak (M⁺), showing isotopic pattern for Bromine (⁷⁹Br/⁸¹Br) |

| 281 | [C₂₀H₄₁]⁺ | Loss of Bromine radical |

| Various | [CₙH₂ₙ₊₁]⁺ | Series of alkyl fragments from chain cleavage |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data discussed above. These protocols are standard for the analysis of long-chain, non-polar organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A high-resolution NMR spectrum can be obtained using a spectrometer operating at a frequency of 400 MHz or higher.

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or tetrachloromethane-d₄ (CCl₄-d₄). The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.

-

Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) to the sample solution to serve as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition:

-

¹H NMR: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width of approximately 10-12 ppm, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Infrared spectra can be recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: As this compound is a liquid or low-melting solid at room temperature, it can be analyzed as a thin film. Place a drop of the neat sample between two salt plates (e.g., NaCl or KBr). Gently press the plates together to form a thin, uniform film.

-

Background Spectrum: Record a background spectrum of the empty spectrometer to subtract any atmospheric and instrumental absorptions.

-

Sample Spectrum: Place the prepared salt plates in the sample holder of the spectrometer and record the IR spectrum. Typically, the spectrum is scanned over the range of 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and their corresponding wavenumbers.

Mass Spectrometry (MS)

Mass spectra are typically obtained using a mass spectrometer with an electron ionization (EI) source.

-

Sample Introduction: Introduce a small amount of the sample into the ion source. For a volatile compound, this can be done via a gas chromatography (GC) inlet or a direct insertion probe.

-

Ionization: In the EI source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

-

Data Interpretation: Analyze the mass spectrum to identify the molecular ion peak and the fragmentation pattern, which provides information about the structure of the molecule.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

Purity Analysis of 9-(Bromomethyl)nonadecane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for assessing the purity of 9-(Bromomethyl)nonadecane, a key intermediate in various synthetic applications. This document outlines potential impurities, detailed experimental protocols for chromatographic and spectroscopic techniques, and data interpretation strategies.

Introduction

This compound (C20H41Br, MW: 361.45 g/mol ) is a long-chain, branched alkyl bromide. Its purity is critical for the successful synthesis of downstream products, as impurities can lead to unwanted side reactions, lower yields, and compromised final product quality. This guide details the analytical techniques required for the robust purity assessment of this compound.

Potential Impurities in this compound

The most common synthetic route to this compound is the bromination of 2-octyldodecan-1-ol, often using reagents like phosphorus tribromide (PBr₃).[1][2] Understanding this synthesis pathway is crucial for identifying potential process-related impurities.

Table 1: Potential Impurities in this compound

| Impurity Name | Chemical Structure | Origin | Potential Impact |

| 2-octyldodecan-1-ol | C₂₀H₄₂O | Unreacted starting material | Can interfere with subsequent reactions, introduces hydroxyl functionality. |

| 9-Methylene-nonadecane | C₂₀H₄₀ | Elimination side product | Introduces unsaturation, can undergo unwanted additions. |

| Isomeric Bromides | C₂₀H₄₁Br | Rearrangement during synthesis (less common with PBr₃) | May have different reactivity and physical properties. |

| Phosphorous-containing byproducts | e.g., H₃PO₃ | From the brominating reagent | Can be acidic and may need to be removed during workup. |

A diagram illustrating the synthesis and potential impurity formation is provided below.

Caption: Synthesis of this compound and potential impurity formation pathways.

Analytical Methodologies

A multi-pronged analytical approach is recommended for the comprehensive purity assessment of this compound. Gas Chromatography (GC) is a primary technique for quantitative purity determination, while Nuclear Magnetic Resonance (NMR) spectroscopy provides structural confirmation and detection of key impurities. High-Performance Liquid Chromatography (HPLC) can be employed as an orthogonal technique, and Mass Spectrometry (MS) is invaluable for structural elucidation of unknown impurities.

Gas Chromatography (GC)

GC with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS) is the method of choice for determining the percentage purity of this compound. Commercial suppliers often specify a purity of >96.0% by GC.

References

Commercial Suppliers and Technical Guide for 9-(Bromomethyl)nonadecane in Research

For researchers, scientists, and drug development professionals, 9-(Bromomethyl)nonadecane is a key hydrophobic building block, primarily utilized in the synthesis of organic electronic materials. Its long, branched alkyl chain imparts solubility and influences the morphology of resulting compounds, which is critical for applications in organic photovoltaics and electrochromic devices. This technical guide provides an overview of commercial suppliers, key properties, and representative experimental protocols for the application of this compound.

Commercial Availability

Several commercial suppliers offer this compound for research purposes. The available quantities, purity, and catalog numbers are summarized in the table below for easy comparison. It is important to note that this compound is intended for professional research and laboratory use only.[1]

| Supplier | Catalog Number | Purity | Available Quantities |

| AK Scientific | Not specified | Not specified | 5 mL, 25 mL |

| Ambeed | Not specified | 97% | 25 g, 100 g, 500 g |

| TCI Chemicals | B5188 | >96.0% (GC) | 5 mL, 25 mL |

| Aladdin Scientific | Not specified | min 96% | 100 g |

Physicochemical Properties and Safety Information

This compound, with the CAS number 69620-20-8, has a molecular formula of C₂₀H₄₁Br and a molecular weight of 361.45 g/mol .[1][2] It is a colorless to reddish-green clear liquid with a boiling point of 195°C at 0.4 mmHg and a melting point of -5°C.[3]

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a substance that causes skin irritation (H315) and serious eye irritation (H319).[2] Appropriate personal protective equipment should be used when handling this chemical.

Core Application: Synthesis of Conjugated Polymers

The primary application of this compound is as a solubilizing side chain in the synthesis of donor-acceptor type conjugated polymers.[3] These polymers are integral to the development of organic electronic devices, including organic solar cells and electrochromic materials. The branched nonadecane (B133392) group enhances the solubility of the rigid polymer backbone in common organic solvents, facilitating solution-based processing and fabrication of thin films.

The logical workflow for the utilization of this compound in this context is illustrated in the following diagram.

Experimental Protocols

While specific protocols for this compound are proprietary to individual research groups, the following sections provide detailed, representative methodologies for its synthesis and its application in alkylation reactions, based on established chemical transformations.

Synthesis of this compound

A common method for the synthesis of this compound is through the bromination of 2-octyldodecan-1-ol.[3]

Materials:

-

2-octyldodecan-1-ol

-

N-Bromosuccinimide (NBS)

-

Triphenylphosphine (PPh₃)

-

Dichloromethane (DCM), anhydrous

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Ice bath

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve 2-octyldodecan-1-ol (1.0 equivalent) and triphenylphosphine (1.2 equivalents) in anhydrous dichloromethane.

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Addition of Brominating Agent: Slowly add N-Bromosuccinimide (1.2 equivalents) portion-wise to the stirred solution. Maintain the temperature at 0°C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to yield this compound.

Representative N-Alkylation of a Heterocycle

This protocol describes a general procedure for the N-alkylation of a heterocyclic compound, a common step in modifying the side chains of monomer units for polymer synthesis.

Materials:

-

Heterocyclic compound with an N-H bond (e.g., carbazole)

-

This compound

-

Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)

-

Acetonitrile or N,N-Dimethylformamide (DMF), anhydrous

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Reflux condenser or heating mantle

Procedure:

-

Reaction Setup: To a stirred suspension of the heterocyclic compound (1.0 equivalent) and potassium carbonate (1.5 equivalents) in anhydrous acetonitrile, add this compound (1.1 equivalents).

-

Reaction: Heat the mixture to reflux (approximately 82°C for acetonitrile) and monitor the reaction progress by TLC.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate (B1210297) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be further purified by column chromatography.

Representative C-Alkylation of an Active Methylene (B1212753) Compound

This protocol outlines a general procedure for the C-alkylation of a compound with an active methylene group, such as diethyl malonate. This is a fundamental carbon-carbon bond-forming reaction.

Materials:

-

Diethyl malonate

-

This compound

-

Sodium ethoxide (NaOEt) or another suitable base

-

Ethanol (B145695), absolute

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Inert atmosphere setup

Procedure:

-

Enolate Formation: In a flame-dried flask under an inert atmosphere, prepare a solution of sodium ethoxide in absolute ethanol. Add diethyl malonate (1.1 equivalents) dropwise at room temperature and stir for 30 minutes to form the enolate.

-

Alkylation: Cool the solution to 0°C and add this compound (1.0 equivalent) dropwise. Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Work-up: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). Remove the ethanol under reduced pressure.

-

Extraction: Add water to the residue and extract with diethyl ether. Wash the combined organic layers with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. The crude product can be purified by vacuum distillation or column chromatography.

References

- 1. Direct synthesis of π-conjugated polymers with bromoaryl groups in side chains via a chemoselective intramolecular catalyst transfer system - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Syntheses of Acyclic and Macrocyclic Compounds Derived from 9,9‐Diethylfluorene (Part I) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C20H41Br | CID 23148745 - PubChem [pubchem.ncbi.nlm.nih.gov]

9-(Bromomethyl)nonadecane safety data sheet (SDS) information

An In-Depth Technical Guide to the Safety of 9-(Bromomethyl)nonadecane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety information for this compound (CAS No: 69620-20-8), a compound used in various organic synthesis applications. The following sections detail its hazardous properties, safe handling procedures, and emergency response protocols, drawing from available Safety Data Sheets (SDS) and chemical databases.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This information is crucial for understanding its behavior under various laboratory conditions.

| Property | Value | Source |

| Molecular Formula | C₂₀H₄₁Br | [1][2][3] |

| Molecular Weight | 361.4 g/mol | [1][3] |

| Appearance | Colorless to pale yellow oil or liquid | [2][4][5] |

| Boiling Point | 195°C at 0.4 mmHg | [3][5] |

| Density | 0.971 ± 0.06 g/cm³ (Predicted) | |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate | |

| Refractive Index | 1.4620 to 1.4660 | |

| Storage Temperature | Refrigerator or room temperature in a cool, dark place (<15°C) | [4] |

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with skin and eye irritation, and it may be harmful if swallowed or inhaled.

GHS Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A / 2 | H319: Causes serious eye irritation |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation |

Hazard Pictograms and Signal Word

-

Pictogram:

-

Signal Word: Warning [1]

Experimental Protocols for Safety Assessment

Skin Irritation Testing (General Protocol)

Skin irritation potential is typically assessed using in vivo (e.g., rabbit skin test) or in vitro (reconstructed human epidermis models) methods. A generalized workflow for assessing skin irritation is outlined below.

Caption: General workflow for skin irritation testing.

Eye Irritation Testing (General Protocol)

Eye irritation studies are also conducted using in vivo (e.g., rabbit eye test) or, increasingly, in vitro and ex vivo methods (e.g., Bovine Corneal Opacity and Permeability test - BCOP). A logical flow for eye irritation assessment is depicted below.

References

- 1. This compound | C20H41Br | CID 23148745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 69620-20-8 [m.chemicalbook.com]

- 3. ChemSkin Reference Chemical Database for the Development of an In Vitro Skin Irritation Test - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Review of skin irritation/corrosion Hazards on the basis of human data: A regulatory perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. criver.com [criver.com]

A Technical Guide to the Thermal Stability of 9-(Bromomethyl)nonadecane

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, specific experimental data on the thermal stability of 9-(Bromomethyl)nonadecane is not extensively available in peer-reviewed literature. This guide therefore provides a comprehensive framework for determining and evaluating its thermal properties, based on established analytical techniques. The experimental data presented herein is illustrative and should be considered hypothetical.

Introduction

This compound is a long-chain branched alkyl bromide. Its chemical structure is relevant in the synthesis of materials for applications such as electrochromic and photovoltaic devices. For its application in drug development, particularly in formulation and stability studies, a thorough understanding of its thermal stability is critical. Thermal decomposition can lead to the formation of impurities, loss of active ingredient, and potential safety hazards.

This technical guide outlines the standard methodologies for assessing the thermal stability of this compound, focusing on Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). It provides detailed experimental protocols and a framework for data interpretation.

Physicochemical Properties of this compound

A summary of the known physical and chemical properties of this compound is essential for designing thermal analysis experiments.

| Property | Value |

| Molecular Formula | C₂₀H₄₁Br |

| Molecular Weight | 361.45 g/mol |

| CAS Number | 69620-20-8 |

| Physical State | Liquid / Oil |

| Melting Point | -5 °C |

| Boiling Point | 195 °C at 0.4 mmHg |

| Density | ~0.971 g/cm³ (Predicted) |

| Solubility | Slightly soluble in Chloroform, Ethyl Acetate |

Core Techniques for Thermal Stability Assessment

The thermal stability of a compound is primarily evaluated using thermoanalytical techniques that monitor changes in physical and chemical properties as a function of temperature.

-

Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as it is heated at a controlled rate.[1][2] TGA is used to determine the temperatures at which the material decomposes and to quantify the mass loss associated with decomposition.[2]

-

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[3] It is used to detect thermal events such as melting, crystallization, glass transitions, and decomposition, and to quantify the enthalpy changes associated with these processes.[3][4]

Experimental Protocols

Detailed and standardized protocols are crucial for obtaining reproducible and accurate thermal analysis data.

Thermogravimetric Analysis (TGA) Protocol

This protocol is designed to determine the decomposition profile of this compound.

Objective: To determine the onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate (Tpeak).

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert TGA crucible (e.g., alumina (B75360) or platinum).[5] For a liquid sample, ensure the sample covers the bottom of the pan in a thin, even layer.

-

Instrument Setup:

-

Place the crucible onto the TGA balance.

-

Set the purge gas, typically high-purity nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere and prevent oxidative decomposition.[6]

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature well below the expected decomposition, for example, 30 °C.

-

Heat the sample from 30 °C to a final temperature (e.g., 600 °C) at a constant heating rate, typically 10 °C/min. A slower heating rate can provide better resolution of thermal events.

-

-

Data Collection: Continuously record the sample mass as a function of temperature. The data is typically plotted as percent weight loss versus temperature. The first derivative of this curve (DTG) shows the rate of mass loss.

Differential Scanning Calorimetry (DSC) Protocol

This protocol is designed to identify thermal transitions and measure their associated enthalpy changes.

Objective: To determine the melting point (Tm), heat of fusion (ΔHf), and decomposition temperature and enthalpy.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan.[7] Sealing the pan is crucial for a liquid sample to prevent evaporation before decomposition. An identical empty, sealed pan should be used as a reference.

-

Instrument Setup:

-

Place the sample and reference pans into the DSC cell.

-

Set the purge gas, typically high-purity nitrogen, at a constant flow rate (e.g., 20-50 mL/min).

-

-

Thermal Program:

-

Cool the sample to a temperature below its expected melting point, for example, -30 °C.

-

Heat the sample from -30 °C to a final temperature (e.g., 400 °C) at a constant heating rate of 10 °C/min.

-

-

Data Collection: Record the differential heat flow between the sample and the reference as a function of temperature. The resulting plot is a DSC thermogram.

Illustrative Data and Interpretation

The following table summarizes the hypothetical data that could be obtained from TGA and DSC analyses of this compound.

| Parameter | Technique | Illustrative Value | Interpretation |

| Onset of Decomposition (Tonset) | TGA | 225 °C | The temperature at which significant mass loss begins, indicating the start of thermal decomposition. |

| Peak Decomposition Temp (Tpeak) | TGA (DTG) | 250 °C | The temperature at which the rate of mass loss is at its maximum. |

| Residual Mass @ 600 °C | TGA | < 1% | Indicates that the decomposition is nearly complete, with minimal non-volatile residue. |

| Melting Point (Tm) | DSC | -5 °C | The temperature at which the compound transitions from solid to liquid. This corresponds to an endothermic peak. |

| Heat of Fusion (ΔHf) | DSC | 120 J/g | The energy required to melt the solid. The value depends on the crystal structure and intermolecular forces. |

| Decomposition Event | DSC | > 220 °C | An exothermic or endothermic event at higher temperatures, often broad, corresponding to the TGA mass loss. |

Visualizing Workflows and Pathways

Diagrams are essential for visualizing the logical flow of experiments and potential chemical transformations.

Experimental Workflow for Thermal Stability Analysis

The following diagram illustrates the general workflow for assessing the thermal stability of a chemical compound.

Caption: Workflow for Thermal Analysis.

Postulated Thermal Decomposition Pathway

Long-chain alkyl bromides typically undergo thermal decomposition via an elimination reaction, releasing hydrogen bromide (HBr) and forming an alkene. This is a common mechanism for such compounds.[8]

References

- 1. umw.edu.pl [umw.edu.pl]

- 2. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 3. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 4. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. torontech.com [torontech.com]

- 6. epfl.ch [epfl.ch]

- 7. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

- 8. Kinetics and mechanism of the thermal decomposition of 1-bromo-2-chloroethane - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Octyldodecyl Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-octyldodecyl bromide, a branched alkyl halide of interest in various fields, including organic synthesis and materials science. This document details the synthetic protocol, purification methods, and a full spectroscopic and physical characterization of the target compound.

Synthesis of 2-Octyldodecyl Bromide

The synthesis of 2-octyldodecyl bromide is achieved through the bromination of the corresponding Guerbet alcohol, 2-octyl-1-dodecanol. A common and effective method involves the use of triphenylphosphine (B44618) and bromine in a suitable solvent.

Reaction Scheme

The overall reaction for the synthesis of 2-octyldodecyl bromide is depicted below:

Caption: Synthesis of 2-octyldodecyl bromide from 2-octyl-1-dodecanol.

Experimental Protocol

This protocol is based on a literature procedure for the synthesis of 2-octyldodecyl bromide.[1]

Materials:

-

2-Octyl-1-dodecanol

-

Triphenylphosphine (PPh₃)

-

Bromine (Br₂)

-

Tetrahydrofuran (THF), anhydrous

-

Methanol (MeOH)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve 2-octyl-1-dodecanol (1.0 eq) and triphenylphosphine (4.0 eq) in anhydrous THF.

-

Slowly add bromine (4.0 eq) to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature for 3 hours.

-

Quench the reaction by adding a small amount of methanol.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Suspend the residue in hexane and remove the insoluble triphenylphosphine oxide by gravity filtration.

-

Concentrate the filtrate to obtain the crude product as an oil.

-

Purify the crude oil by column chromatography on silica gel using hexane as the eluent.

-

Combine the fractions containing the pure product and remove the solvent to yield 2-octyldodecyl bromide as a colorless oil. A reported yield for this reaction is 93.9%.[1]

Characterization of 2-Octyldodecyl Bromide

A thorough characterization is essential to confirm the identity and purity of the synthesized 2-octyldodecyl bromide. The following sections detail the expected analytical data.

Physical Properties

The physical properties of 2-octyldodecyl bromide are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₄₁Br | [2][3] |

| Molecular Weight | 361.45 g/mol | [2][3] |

| Appearance | Colorless oil | [1] |

| Boiling Point | 195 °C at 0.4 mmHg | [3] |

| Density | 0.971 g/cm³ (predicted) | [3] |

| Refractive Index (n²⁰/D) | 1.4620 to 1.4660 | [3] |

Spectroscopic Data

Proton NMR spectroscopy is a powerful tool for confirming the structure of the product. The spectrum should show characteristic signals for the protons in the 2-octyldodecyl chain.

¹H NMR (400 MHz, CDCl₃): [1]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 3.44 | d, J = 4.8 Hz | 2H | -CH₂-Br |

| 1.58 | m | 1H | -CH- |

| 1.27 | m | 32H | -(CH₂)ₙ- |

| 0.88 | t, J = 7.6 Hz | 6H | -CH₃ |

Carbon NMR provides information about the carbon skeleton of the molecule. Based on the structure of 2-octyldodecyl bromide and data for similar alkyl bromides, the following chemical shifts are expected.

Predicted ¹³C NMR (CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~40 | -CH₂-Br |

| ~38 | -CH- |

| 31-32 | -(CH₂)ₙ- |

| 28-30 | -(CH₂)ₙ- |

| ~26 | -(CH₂)ₙ- |

| ~22 | -(CH₂)ₙ- |

| ~14 | -CH₃ |

Note: These are predicted values based on typical chemical shifts for alkyl bromides. Actual experimental values may vary slightly.

IR spectroscopy is used to identify the functional groups present in a molecule. For 2-octyldodecyl bromide, the spectrum is expected to be dominated by absorptions from C-H and C-Br bonds.

Expected IR Absorptions:

| Wavenumber (cm⁻¹) | Bond Vibration |

| 2950-2850 | C-H stretching (alkane) |

| 1465 | C-H bending (methylene) |

| 1375 | C-H bending (methyl) |

| 650-550 | C-Br stretching |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion peak will appear as a pair of peaks (M and M+2) of nearly equal intensity.

Expected Mass Spectrum Features:

| m/z | Assignment |

| 360/362 | [M]⁺ (Molecular ion) |

| 281 | [M - Br]⁺ |

| various | Fragmentation of the alkyl chain |

Experimental and Data Workflow

The following diagrams illustrate the workflow for the synthesis and characterization of 2-octyldodecyl bromide.

Caption: Workflow for the synthesis of 2-octyldodecyl bromide.

Caption: Logical workflow for the characterization of 2-octyldodecyl bromide.

References

An In-depth Technical Guide to the Physical Properties of Branched C20 Alkyl Bromides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched long-chain alkyl bromides, particularly those with a C20 backbone (eicosyl bromides), are emerging as crucial intermediates and building blocks in various fields, including pharmaceutical synthesis, materials science, and the development of novel drug delivery systems. Their branched nature imparts unique physical properties that distinguish them from their linear counterparts, influencing their reactivity, solubility, and handling characteristics. This technical guide provides a comprehensive overview of the core physical properties of branched C20 alkyl bromides, offering quantitative data where available, outlining detailed experimental protocols for their determination, and illustrating key concepts with diagrams.

Core Physical Properties: A Quantitative Overview

The physical properties of branched C20 alkyl bromides are fundamentally dictated by intermolecular forces, primarily van der Waals forces. Branching significantly impacts these forces by altering the molecule's surface area and ability to pack efficiently. Generally, increased branching leads to a more compact, spherical shape, which reduces the surface area available for intermolecular interactions.[1][2]

Boiling Point

The boiling point of an alkyl halide is dependent on the strength of its intermolecular forces. For a given carbon number, a more branched alkyl bromide will have a lower boiling point compared to its linear isomer.[3][4] This is because the decreased surface area of branched molecules reduces the effectiveness of London dispersion forces, requiring less energy to overcome them.[3]

Table 1: Boiling Point Data and Estimations for C20 Alkyl Bromides

| Compound Name | Structure | Boiling Point (°C) | Notes |

| 1-Bromoeicosane | CH₃(CH₂)₁₉Br | 225-227 (at 3 mmHg) | Linear isomer; serves as the upper boiling point reference. |

| Representative Branched C20 Alkyl Bromide (e.g., Isostearyl Bromide analog) | Branched C20 chain | Estimated to be lower than 1-bromoeicosane | The exact boiling point will depend on the degree and position of branching. Highly branched isomers will have significantly lower boiling points. |

Melting Point

The melting point of branched alkanes and their derivatives is influenced by both the strength of intermolecular forces and the efficiency of crystal lattice packing.[3] Unlike boiling points, the effect of branching on melting points is less predictable. Increased branching can disrupt crystal packing, leading to a lower melting point. However, highly symmetrical branched molecules can pack more efficiently than their linear counterparts, resulting in a higher melting point.[3]

Table 2: Melting Point Data for C20 Alkyl Bromides

| Compound Name | Structure | Melting Point (°C) |

| 1-Bromoeicosane | CH₃(CH₂)₁₉Br | 36-39 |

| Representative Branched C20 Alkyl Bromide | Branched C20 chain | Variable; depends on symmetry and packing efficiency. |

Density

Alkyl bromides are generally denser than their corresponding alkanes due to the high atomic mass of bromine.[1][5] Similar to boiling points, the density of branched alkyl bromides is expected to be slightly lower than their linear isomers because the less efficient packing of branched molecules leads to a lower mass per unit volume.[2] Long-chain alkyl bromides are denser than water.[1][5]

Table 3: Density Data and Estimations for C20 Alkyl Bromides

| Compound Name | Structure | Density (g/cm³) | Temperature (°C) |

| 1-Bromoeicosane | CH₃(CH₂)₁₉Br | No specific data found; expected to be > 1 | 25 |

| Representative Branched C20 Alkyl Bromide | Branched C20 chain | Estimated to be slightly lower than 1-bromoeicosane | 25 |

Refractive Index

The refractive index of a substance is a measure of how much the path of light is bent when it enters the material. It is dependent on the wavelength of light used and the temperature. For alkyl halides, the refractive index generally increases with increasing molecular weight and the polarizability of the halogen atom. Due to their lower density, branched C20 alkyl bromides are expected to have a slightly lower refractive index than 1-bromoeicosane.

Table 4: Refractive Index Estimations for C20 Alkyl Bromides

| Compound Name | Structure | Refractive Index (n_D) | Temperature (°C) |

| 1-Bromoeicosane | CH₃(CH₂)₁₉Br | Estimated to be ~1.46-1.48 | 25 |

| Representative Branched C20 Alkyl Bromide | Branched C20 chain | Estimated to be slightly lower than the linear isomer | 25 |

Viscosity

Viscosity is a measure of a fluid's resistance to flow. For long-chain alkanes, viscosity generally increases with chain length. The effect of branching on the viscosity of very long-chain alkanes can be complex. While increased branching in smaller alkanes typically leads to lower viscosity due to reduced intermolecular forces, in very long chains (like C20), extensive branching can lead to increased molecular entanglement, which can increase viscosity.

Table 5: Viscosity Data for Related C20 Alkanes

| Compound Name | Structure | Dynamic Viscosity (mPa·s) | Temperature (°C) |

| n-Eicosane | CH₃(CH₂)₁₈CH₃ | 4.43 | 40 |

| Phytane (2,6,10,14-tetramethylhexadecane) | Highly Branched C20 Alkane | ~3.1 (estimated) | 25 |

The presence of the polar C-Br bond in alkyl bromides will lead to stronger dipole-dipole interactions compared to their parent alkanes, suggesting that branched C20 alkyl bromides will have a higher viscosity than the corresponding branched C20 alkanes.

Experimental Protocols

Accurate determination of the physical properties of branched C20 alkyl bromides requires precise experimental methodologies, especially given their potentially high viscosity and boiling points.

Synthesis of Branched C20 Alkyl Bromides

A common method for the synthesis of long-chain alkyl bromides is from the corresponding alcohol.[6]

Protocol 1: Synthesis of a Branched C20 Alkyl Bromide from a Branched C20 Alcohol

Materials:

-

Branched C20 alcohol (e.g., isostearyl alcohol)

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Separatory funnel

-

Standard glassware for reflux

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve the branched C20 alcohol in anhydrous diethyl ether under a nitrogen atmosphere.

-

Cool the solution in an ice bath.

-

Slowly add phosphorus tribromide dropwise to the stirred solution.

-

After the addition is complete, allow the mixture to warm to room temperature and then reflux for 2-4 hours.

-

Cool the reaction mixture and slowly pour it over crushed ice.

-

Transfer the mixture to a separatory funnel and wash sequentially with cold water and saturated sodium bicarbonate solution until the aqueous layer is neutral.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and remove the solvent using a rotary evaporator to yield the crude branched C20 alkyl bromide.

-

Purify the product by vacuum distillation or column chromatography.

Caption: Workflow for the synthesis of a branched C20 alkyl bromide.

Determination of Boiling Point under Reduced Pressure

Due to the high boiling points of long-chain alkyl bromides, determination at atmospheric pressure can lead to decomposition. Therefore, vacuum distillation is the preferred method.

Protocol 2: Boiling Point Determination using Vacuum Distillation

Apparatus:

-

Short-path distillation apparatus

-

Heating mantle with a magnetic stirrer

-

Digital vacuum gauge

-

Thermometer calibrated for vacuum distillation

-

Cold trap

Procedure:

-

Assemble the short-path distillation apparatus, ensuring all joints are properly sealed with vacuum grease.

-

Place the branched C20 alkyl bromide sample in the distillation flask with a magnetic stir bar.

-

Connect the apparatus to a vacuum pump with a cold trap and a digital vacuum gauge in line.

-

Slowly evacuate the system to the desired pressure (e.g., 1-5 mmHg).

-

Begin heating the distillation flask with the heating mantle while stirring.

-

Record the temperature at which the liquid is actively boiling and condensing on the thermometer bulb. This temperature is the boiling point at the recorded pressure.

-

Use a nomograph to correct the boiling point to atmospheric pressure if required, although reporting the boiling point at a specific pressure is standard for high-boiling compounds.

Measurement of Density

The density of viscous liquids can be accurately measured using a pycnometer or a digital density meter.

Protocol 3: Density Measurement using a Pycnometer

Apparatus:

-

Pycnometer of a known volume

-

Analytical balance (accurate to 0.0001 g)

-

Constant temperature water bath

Procedure:

-

Clean and dry the pycnometer thoroughly and record its empty weight.

-

Fill the pycnometer with the branched C20 alkyl bromide sample, ensuring no air bubbles are trapped.

-

Place the filled pycnometer in a constant temperature water bath (e.g., 25.0 °C) until it reaches thermal equilibrium.

-

Carefully remove any excess liquid from the capillary opening.

-

Dry the outside of the pycnometer and weigh it.

-

Calculate the density using the formula: Density = (Mass of sample) / (Volume of pycnometer).

Determination of Refractive Index

An Abbe refractometer is commonly used for measuring the refractive index of liquids.

Protocol 4: Refractive Index Measurement

Apparatus:

-

Abbe refractometer with a temperature-controlled prism

-

Sodium D-line light source (589 nm)

-

Dropper

Procedure:

-

Calibrate the Abbe refractometer using a standard liquid with a known refractive index.

-

Ensure the prism is clean and dry.

-

Apply a few drops of the branched C20 alkyl bromide sample onto the prism.

-

Close the prism and allow the sample to reach the set temperature (e.g., 25.0 °C).

-

Adjust the instrument until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

-

Read the refractive index from the scale.

Measurement of Viscosity

For high-viscosity liquids, a rotational viscometer or rheometer provides accurate measurements.

Protocol 5: Viscosity Measurement using a Rotational Viscometer

Apparatus:

-

Rotational viscometer with appropriate spindles

-

Constant temperature bath

Procedure:

-

Select a spindle and rotational speed appropriate for the expected viscosity of the sample.

-

Place the branched C20 alkyl bromide sample in a beaker and immerse it in the constant temperature bath.

-

Lower the viscometer spindle into the sample to the marked immersion depth.

-

Allow the sample to reach thermal equilibrium.

-

Start the viscometer and allow the reading to stabilize.

-

Record the viscosity reading from the instrument's display.

Caption: Experimental workflow for the characterization of branched C20 alkyl bromides.

Conclusion

The physical properties of branched C20 alkyl bromides are of significant interest to researchers and professionals in drug development and materials science. While specific data for all isomers are not extensively documented, a clear understanding of the structure-property relationships allows for reliable estimations. This guide has provided a framework for understanding these properties, presented available quantitative data, and detailed the experimental protocols necessary for their accurate determination. The provided diagrams offer a visual representation of the key workflows involved in the synthesis and characterization of these important compounds. As research in this area progresses, a more comprehensive database of the physical properties of various branched C20 alkyl bromide isomers will undoubtedly become available, further aiding in their application and development.

References

- 1. thefactfactor.com [thefactfactor.com]

- 2. adichemistry.com [adichemistry.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. m.youtube.com [m.youtube.com]

- 5. uobabylon.edu.iq [uobabylon.edu.iq]

- 6. Appendix 1: Summary of Part 1 reactions used for synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

An In-depth Technical Guide on the Discovery and First Synthesis of 9-(Bromomethyl)nonadecane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 9-(bromomethyl)nonadecane, a branched alkyl halide of interest in various chemical and materials science applications. The document details the foundational synthesis of its precursor, the Guerbet alcohol 2-octyldodecan-1-ol, and the subsequent conversion to the target molecule. Detailed experimental protocols, quantitative data, and process visualizations are provided to support research and development activities.

Introduction: The Significance of Branched Alkyl Halides

Branched alkyl halides, such as this compound, are valuable intermediates in organic synthesis. Their branched structure imparts unique physical properties, including a lower melting point and increased solubility in organic solvents compared to their linear counterparts. These characteristics are particularly advantageous in the synthesis of specialized polymers, surfactants, and functional materials where processability and specific physical properties are paramount. The "discovery" of this compound is intrinsically linked to the development of Guerbet alcohols, which serve as readily available, high-molecular-weight branched starting materials.